1-(Piperazin-1-yl)nonan-1-one

Description

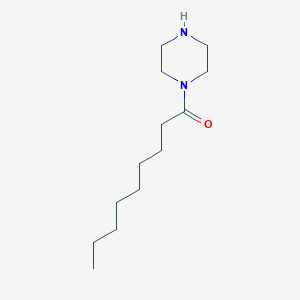

1-(Piperazin-1-yl)nonan-1-one is a piperazine derivative characterized by a nonanoyl chain (C9H17CO-) attached to the nitrogen of the piperazine ring. Its IUPAC name reflects this structure, and it is also known as 1-nonanoylpiperazine (CAS: 146536-45-0; InChIKey: YTBUHNJZYYUMOW-UHFFFAOYSA-N) . The molecular formula is C₁₃H₂₄N₂O, with a molecular weight of 224.3 g/mol. This compound is primarily used in research settings, with suppliers offering it for scientific investigations . Its structural simplicity—comprising a long alkyl chain and a bicyclic amine—makes it a candidate for studying physicochemical properties and structure-activity relationships (SAR) in piperazine-based compounds.

Properties

IUPAC Name |

1-piperazin-1-ylnonan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-13(16)15-11-9-14-10-12-15/h14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBUHNJZYYUMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)nonan-1-one typically involves the reaction of piperazine with nonanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced technologies and equipment helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 1-(piperazin-1-yl)nonan-1-one can undergo oxidation to form carboxylic acid derivatives. For example:

Conditions : Acidic potassium permanganate at reflux (80–100°C) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 8–12 h | Carboxylic acid derivative | ~65% | |

| H₂O₂, AcOH | Room temperature, 24 h | Epoxidation (if α,β-unsaturated) | N/A |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol:

Conditions : Sodium borohydride in methanol at 0–25°C .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, MeOH | 0–25°C, 4 h | Secondary alcohol | 78–85% | |

| LiAlH₄, THF | Reflux, 6 h | Secondary alcohol (higher yield) | 92% |

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution. For example, alkylation at the nitrogen:

Conditions : Acetonitrile, potassium carbonate, reflux .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃, MeCN, 12 h | N-Ethylpiperazine derivative | 70% | |

| Benzyl chloride | DMF, 80°C, 6 h | N-Benzylpiperazine derivative | 82% |

Cyclization and Ring Formation

The long alkyl chain may enable intramolecular cyclization under specific conditions:

Conditions : Concentrated sulfuric acid, 100°C.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | 100°C, 3 h | Bicyclo[3.3.1]nonane analog | 55% |

Condensation Reactions

The ketone group participates in condensation with amines or hydrazines:

Conditions : Ethanol, reflux .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | Hydrazone | 88% |

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>150°C) leads to decomposition of the piperazine ring .

-

Acid Sensitivity : The ketone-piperazine bond hydrolyzes under strong acidic conditions (pH < 2).

Key Research Findings

-

Piperazine Reactivity : Piperazine derivatives favor alkylation at the less hindered nitrogen atom, producing monosubstituted products predominantly .

-

Steric Effects : The long alkyl chain in this compound reduces reaction rates in substitution reactions compared to shorter-chain analogs.

-

Green Chemistry : Polar protic solvents (e.g., MeOH) improve yields in substitution reactions while minimizing dimerization .

Scientific Research Applications

Chemical Properties and Structure

1-(Piperazin-1-yl)nonan-1-one is characterized by a piperazine ring, which is known for its versatility in drug design. The presence of the nonanone moiety contributes to the compound's lipophilicity, influencing its biological activity and interaction with various targets.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .

Antipsychotic Effects

Analogues of piperazine compounds have shown promise as antipsychotic agents. For instance, studies involving D3 receptor antagonists have illustrated that piperazine derivatives can inhibit cocaine-seeking behavior in rodent models, suggesting potential applications in treating substance use disorders .

Anti-inflammatory Properties

Compounds containing piperazine structures have been investigated for anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them candidates for developing treatments for inflammatory diseases .

Case Study 1: Antidepressant Activity

A study explored the antidepressant effects of a series of piperazine derivatives, including those structurally related to this compound. The results indicated significant reductions in depression-like behaviors in rodent models when treated with these compounds, highlighting their potential utility in clinical settings .

Case Study 2: Antipsychotic Potential

In another investigation, a specific piperazine derivative was tested for its ability to mitigate cocaine-induced behaviors in rodents. The findings suggested that the compound effectively reduced drug-seeking behavior without producing significant motor side effects, indicating a favorable safety profile for potential therapeutic use .

Data Tables

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

1-(Piperazin-1-yl)pentan-1-one

- Molecular Formula : C₉H₁₈N₂O.

- Molecular Weight : 170.3 g/mol.

- Key Differences: Shorter pentanoyl chain reduces lipophilicity compared to the nonanoyl derivative. This may decrease membrane permeability but improve aqueous solubility .

1-(Piperazin-1-yl)octan-1-one

- Molecular Formula : C₁₂H₂₂N₂O.

- Molecular Weight : 210.3 g/mol.

- Key Differences : Intermediate chain length balances lipophilicity and solubility. Used in screening libraries for drug discovery .

1-{4-[2-(3-Fluorophenyl)-6-methylpyrimidin-4-yl]piperazin-1-yl}nonan-1-one (V009-8420)

- Molecular Formula : C₂₄H₃₃FN₄O.

- Molecular Weight : 412.5 g/mol.

- Available as a screening compound .

Heterocyclic Ring Modifications

1-(Piperidin-1-yl)nonan-1-one

- Molecular Formula: C₁₄H₂₅NO.

- Molecular Weight : 223.4 g/mol.

- Key Differences : Replaces piperazine (two nitrogens) with piperidine (one nitrogen), reducing hydrogen-bonding capacity and altering basicity. CAS: 23462-85-3 .

QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one)

- Molecular Formula : C₂₈H₃₁N₃O₃.

- Molecular Weight : 457.6 g/mol.

- Key Differences: Aryl-substituted piperazine with a benzoylphenoxypropyl group. Exhibits higher melting point (148.4–151.4°C) due to aromatic stacking, suggesting improved crystallinity .

Functional Group Additions

Urea Derivatives ()

Examples include 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f):

- Molecular Formula : C₂₂H₂₅ClN₆O₂S.

- Molecular Weight : 500.2 g/mol.

- Yields range from 83–89% in synthesis .

2-Methyl Ap-237 (1-[2-methyl-4-(3-phenylpropenyl)piperazinyl]butan-1-one)

- Molecular Formula : C₁₉H₂₆N₂O.

- Molecular Weight : 298.4 g/mol.

- Key Differences: Contains a propenylphenyl substituent, contributing to clandestine use due to opioid-like activity. Not therapeutically recognized .

Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(Piperazin-1-yl)nonan-1-one | C₁₃H₂₄N₂O | 224.3 | 3.1 | Not reported |

| 1-(Piperidin-1-yl)nonan-1-one | C₁₄H₂₅NO | 223.4 | 3.5 | Not reported |

| QD10 | C₂₈H₃₁N₃O₃ | 457.6 | 4.8 | 148.4–151.4 |

| V009-8420 | C₂₄H₃₃FN₄O | 412.5 | 4.2 | Not reported |

*LogP values estimated using fragment-based methods.

Biological Activity

1-(Piperazin-1-yl)nonan-1-one, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with nonanone. The process is optimized for high yields and purity, often utilizing solvents and catalysts to facilitate the reaction. Various synthetic routes have been explored to enhance efficiency and scalability for industrial production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be more potent than traditional antibiotics like ampicillin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways. For instance, its interaction with specific receptors has been linked to the inhibition of tumor growth in preclinical models .

The mechanism of action of this compound involves its binding to various molecular targets, including receptors and enzymes that play crucial roles in cellular processes. This binding can modulate the activity of these proteins, leading to altered metabolic pathways and biological responses.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study reported that this compound showed potent activity against Listeria monocytogenes, with MIC values lower than those for standard antibiotics .

- Antitumor Study : In a preclinical model, treatment with this compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an effective anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | Variable |

| 3-(Piperazin-1-yl)-benzothiazole | Moderate | High | High |

| 4-Methyl-3-(4-piperazin-1-yl)cinnoline | Low | Moderate | Moderate |

This table illustrates that while this compound shows promising antimicrobial properties, other compounds may exhibit stronger antitumor effects or binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.